
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are widely recognized for their significant role in biological systems, particularly in nucleic acids like DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine typically involves the introduction of fluorine and methylsulfinyl groups into a pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methylsulfinyl group can be introduced through the oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the methylsulfinyl group, converting it back to a methylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine involves its interaction with biological molecules, particularly nucleic acids. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to target molecules. The methylsulfinyl group can also affect the compound’s solubility and metabolic stability. These interactions can lead to the inhibition of key enzymes involved in nucleic acid synthesis and repair, ultimately affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
4-Methyl-2-(methylsulfinyl)pyrimidine: Lacks the fluorine atom, which can result in different biological activity.
5-Fluoro-2-(methylsulfinyl)pyrimidine: Similar structure but without the methyl group at the 4-position.
Uniqueness
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both fluorine and methylsulfinyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C6H7FN2OS |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
5-fluoro-4-methyl-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7FN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3 |
InChI-Schlüssel |
KOAQMEVQBVHHOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1F)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


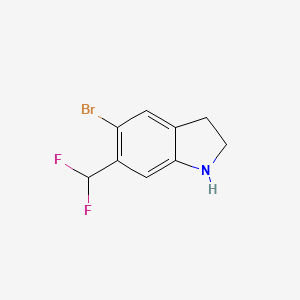
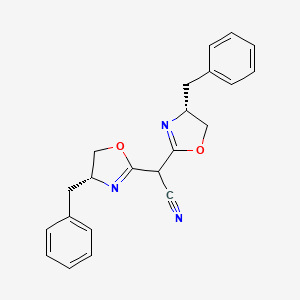
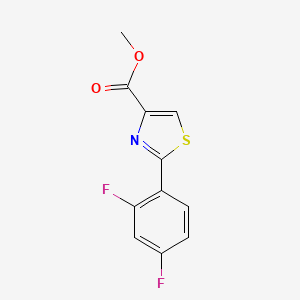
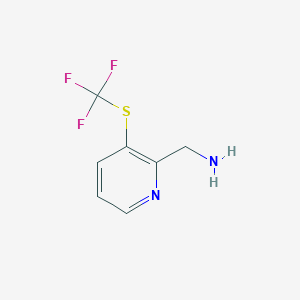
![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
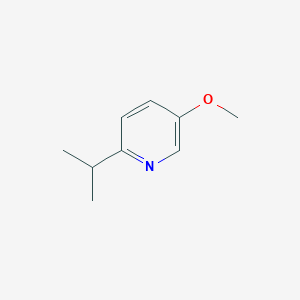
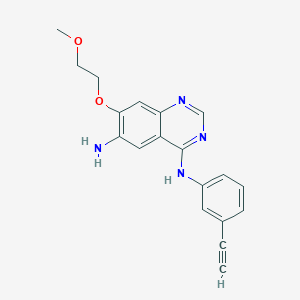
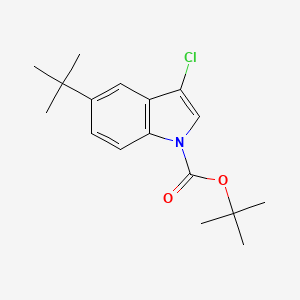
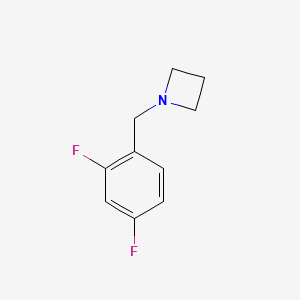

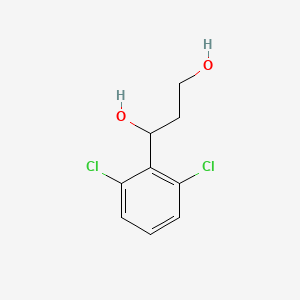
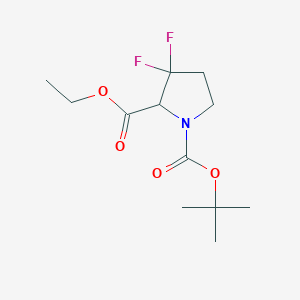
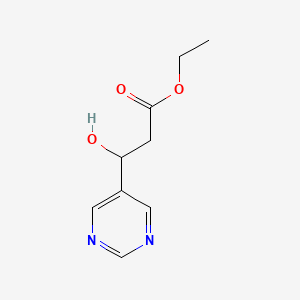
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
